5-Bromo-8-vinylquinoline
Overview
Description
5-Bromo-8-vinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-vinylquinoline typically involves the bromination of 8-vinylquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like chloroform at low temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) under mild pressure.
Major Products:
- Substitution reactions yield various substituted quinolines.
- Oxidation reactions produce quinoline aldehydes or acids.
- Reduction reactions yield ethyl-substituted quinolines .
Scientific Research Applications
5-Bromo-8-vinylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline core.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-8-vinylquinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and vinyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact molecular pathways may vary depending on the specific application and target .
Comparison with Similar Compounds
5-Bromo-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Vinylquinoline: Lacks the bromine atom but retains the vinyl group, used in similar applications.
5,7-Dibromo-8-vinylquinoline: Contains an additional bromine atom, potentially increasing its reactivity.
Uniqueness: 5-Bromo-8-vinylquinoline is unique due to the presence of both bromine and vinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-8-ethenylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h2-7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPKGTWADUFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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